molecular formula C12H14O2 B2983018 Cyclopropyl(4-methoxy-3-methylphenyl)methanone CAS No. 189347-51-1

Cyclopropyl(4-methoxy-3-methylphenyl)methanone

Cat. No.: B2983018
CAS No.: 189347-51-1
M. Wt: 190.242
InChI Key: LMKFTRCGBGYWQU-UHFFFAOYSA-N
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Description

Cyclopropyl(4-methoxy-3-methylphenyl)methanone is an organic compound with the molecular formula C₁₁H₁₂O₂. It is a derivative of cyclopropylmethanone and features a methoxy group and a methyl group on the phenyl ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Synthetic Routes and Reaction Conditions:

  • Buchwald-Hartwig Amination: This method involves the palladium-catalyzed coupling of cyclopropyl bromide with 4-methoxy-3-methylphenylboronic acid.

  • Friedel-Crafts Acylation: Cyclopropyl chloride can be reacted with 4-methoxy-3-methylbenzene in the presence of aluminum chloride to form the desired ketone.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.

  • Reduction: Reduction of the ketone group can yield the corresponding alcohol.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Oxidation: Cyclopropyl(4-methoxy-3-methylphenyl)carboxylic acid.

  • Reduction: Cyclopropyl(4-methoxy-3-methylphenyl)methanol.

  • Substitution: Various derivatives depending on the substituent used.

Scientific Research Applications

Cyclopropyl(4-methoxy-3-methylphenyl)methanone has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Cyclopropyl(4-methoxy-3-methylphenyl)methanone exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to specific active sites and modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Cyclopropyl(4-methoxy-3-methylphenyl)methanone is similar to other cyclopropyl derivatives and phenyl ketones. its unique combination of functional groups and structural features sets it apart. Some similar compounds include:

  • Cyclopropylbenzene

  • 4-Methoxyacetophenone

  • 3-Methylbenzophenone

These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

cyclopropyl-(4-methoxy-3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8-7-10(5-6-11(8)14-2)12(13)9-3-4-9/h5-7,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKFTRCGBGYWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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